molecular formula C30H24FN3O2S2 B282824 N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide

N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide

Cat. No. B282824
M. Wt: 541.7 g/mol
InChI Key: HKKOPLHZNRFNFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is also known as DBPR108 and has been studied extensively for its therapeutic properties.

Mechanism of Action

The mechanism of action of DBPR108 is not fully understood, but studies have suggested that it interacts with various cellular pathways and targets. DBPR108 has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to the activation of genes that are involved in the apoptotic pathway.
Biochemical and Physiological Effects:
Studies have shown that DBPR108 has a range of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, DBPR108 has been found to inhibit the growth of bacteria and fungi. This compound has also been shown to have anti-inflammatory properties and has been found to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DBPR108 in lab experiments is its specificity. This compound has been found to have a high degree of selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one of the limitations of using DBPR108 is its solubility. This compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for research on DBPR108. One area of focus is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of new targets for DBPR108, which could lead to the development of new treatments for a range of diseases. Additionally, further studies are needed to fully understand the mechanism of action of DBPR108 and its potential applications in medicine.

Synthesis Methods

The synthesis of DBPR108 involves the reaction of 2-Fluoro-4-nitrobenzoic acid with 2-Amino-6-bromobenzothiazole in the presence of thionyl chloride. The resulting compound is then treated with diphenylmethylamine and 2-(methylsulfanyl)-1-propanethiol to yield N-[2-({1-[(diphenylmethyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide.

Scientific Research Applications

The potential applications of DBPR108 in scientific research are numerous. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that DBPR108 has the ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.

properties

Molecular Formula

C30H24FN3O2S2

Molecular Weight

541.7 g/mol

IUPAC Name

N-[2-[1-(benzhydrylamino)-1-oxopropan-2-yl]sulfanyl-1,3-benzothiazol-6-yl]-2-fluorobenzamide

InChI

InChI=1S/C30H24FN3O2S2/c1-19(28(35)34-27(20-10-4-2-5-11-20)21-12-6-3-7-13-21)37-30-33-25-17-16-22(18-26(25)38-30)32-29(36)23-14-8-9-15-24(23)31/h2-19,27H,1H3,(H,32,36)(H,34,35)

InChI Key

HKKOPLHZNRFNFV-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)SC3=NC4=C(S3)C=C(C=C4)NC(=O)C5=CC=CC=C5F

Canonical SMILES

CC(C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)SC3=NC4=C(S3)C=C(C=C4)NC(=O)C5=CC=CC=C5F

Origin of Product

United States

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